molecular formula C16H10FN5O2S B3412921 N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 941882-95-7

N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B3412921
CAS No.: 941882-95-7
M. Wt: 355.3 g/mol
InChI Key: CXENICCTBHRVCC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a thiophene-2-carboxamide moiety. The pyrazolo-pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with kinase ATP-binding sites or nucleotide-binding proteins . The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the thiophene carboxamide may contribute to hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5O2S/c17-10-3-5-11(6-4-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-2-1-7-25-13/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXENICCTBHRVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often involve heating with formic acid or triethyl orthoformate.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents include formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research :
    • Compounds similar to N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide have shown promising results in inhibiting various cancer cell lines. Studies indicate significant cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF7) cells due to their ability to inhibit kinase activity, which is crucial for cancer progression .
  • Anti-inflammatory Effects :
    • Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory pathways. This suggests potential applications in treating diseases characterized by inflammation .
  • Enzyme Inhibition :
    • The compound can interact with specific enzymes and receptors, leading to inhibition of their activity. This mechanism is essential for developing drugs targeting various diseases .

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways:

  • Synthesis Methods :
    • The synthesis typically involves cyclization reactions starting from readily available precursors under controlled conditions. The introduction of functional groups like fluorophenyl enhances the compound's reactivity .

The biological activities of this compound are attributed to its structural features:

Activity TypeDescription
AnticancerInhibits cancer cell proliferation through kinase inhibition.
Anti-inflammatoryModulates inflammatory responses in cellular models.
Enzyme InteractionBinds to active sites of enzymes, blocking their catalytic functions.

Anticancer Potential

A study published in a reputable journal demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects on various cancer cell lines. The specific compound under review was noted for its ability to inhibit key signaling pathways involved in tumor growth .

Inflammation Modulation

In another study focused on inflammatory diseases, compounds similar to this one were shown to reduce markers of inflammation in vitro and in vivo models . This highlights the potential for developing new anti-inflammatory drugs based on this scaffold.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

a) Pyrazolo[3,4-d]pyrimidinone vs. Chromeno[4,3-d]pyrimidine
  • The synthesized compound in includes a piperidine-phenyl group, improving solubility via basic nitrogen, unlike the fluorophenyl-thiophene in the target compound .
  • Pyrazolo[3,4-d]pyrimidinone: The pyrazole ring introduces a non-planar conformation, which may reduce off-target interactions compared to fully aromatic systems.
b) Pyrazolo[3,4-d]pyrimidinone vs. Pyrrolidine Derivatives
  • The thiadiazole substituent introduces sulfur-mediated interactions (e.g., van der Waals forces) distinct from the thiophene in the target compound .

Substituent Analysis

a) Fluorophenyl Groups

The 4-fluorophenyl group is a common feature in the target compound and analogs (e.g., ). Fluorine’s electronegativity enhances metabolic stability and modulates electron density in aromatic systems, improving receptor affinity .

b) Carboxamide-Linked Heterocycles
  • Thiophene-2-carboxamide (Target Compound): The thiophene’s sulfur atom may engage in hydrophobic interactions, while the carboxamide provides hydrogen-bonding sites.

Biological Activity

N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₁F₄N₅O₂
  • Molecular Weight : 417.3 g/mol

The presence of a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to exhibit IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Anticancer Potential : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
  • Receptor Interaction : It can interact with cell surface receptors to modulate cellular signaling pathways involved in inflammation and cancer progression.

Research Findings and Case Studies

A review of recent literature highlights several case studies investigating the biological activity of similar compounds:

StudyCompoundActivityIC50 (μM)
Various derivativesAnti-tubercular1.35 - 2.18
Pyrazolo derivativesAnti-inflammatory54.65 (diclofenac)
Thiazolidinone derivativesAnticancerNot specified

These studies collectively indicate that compounds within this chemical class possess significant pharmacological potential.

Q & A

Q. How can synergistic effects with approved therapeutics be evaluated?

  • Combinatorial Screening : Pair with cisplatin or paclitaxel in cancer cell lines. Calculate combination index (CI) via CompuSyn software .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 80°C, 6 hrs6598.2
CouplingPd(PPh3_3)4_4, Et3_3N, THF7297.5
PurificationSilica gel (EtOAc/Hex 3:7)5899.1
Data from

Table 2 : Biological Activity of Analogues

SubstituentIC50_{50} (EGFR, nM)Solubility (µg/mL)
4-Fluorophenyl12.3 ± 1.28.5
3-Chlorophenyl18.7 ± 2.15.2
4-Methylphenyl45.6 ± 3.812.1
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide

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